4-Bromo-4'-(trifluorometil)bifenilo

Descripción general

Descripción

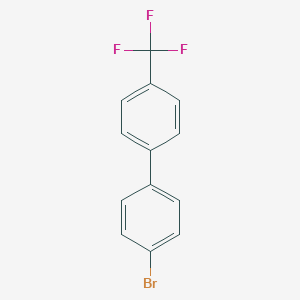

4-Bromo-4’-(trifluoromethyl)biphenyl is an organic compound with the molecular formula C13H8BrF3. It is a biphenyl derivative where one phenyl ring is substituted with a bromine atom and the other with a trifluoromethyl group. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity.

Aplicaciones Científicas De Investigación

4-Bromo-4’-(trifluoromethyl)biphenyl has diverse applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.

Industry: It is used in the production of specialty chemicals and materials with specific properties

Mecanismo De Acción

Target of Action

It is known to be a reagent in the synthesis of glucagon receptor antagonists .

Mode of Action

It is known to be used in suzuki–miyaura (sm) cross-coupling reactions . In these reactions, the compound may participate in transmetalation, a process where it transfers an organic group from boron to palladium .

Biochemical Pathways

As a reagent in the synthesis of glucagon receptor antagonists, it may indirectly influence the glucagon signaling pathway .

Result of Action

As a reagent in the synthesis of glucagon receptor antagonists, it may contribute to the antagonistic effects on the glucagon receptor .

Action Environment

It is known that the compound should be stored in a dry environment at room temperature .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-4’-(trifluoromethyl)biphenyl typically involves the Suzuki-Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and an aryl boronic acid. The general reaction conditions include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures .

Industrial Production Methods: Industrial production of 4-Bromo-4’-(trifluoromethyl)biphenyl follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .

Análisis De Reacciones Químicas

Types of Reactions: 4-Bromo-4’-(trifluoromethyl)biphenyl undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution.

Coupling Reactions: The compound can participate in further coupling reactions, such as the Suzuki-Miyaura reaction, to form more complex biphenyl derivatives.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol are typically used.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide would yield 4-methoxy-4’-(trifluoromethyl)biphenyl .

Comparación Con Compuestos Similares

- 4-Bromo-4’-(trifluoromethoxy)biphenyl

- 4-Bromo-4’-(trifluoromethyl)benzene

- 4-Bromo-4’-(trifluoromethyl)phenyl

Comparison: 4-Bromo-4’-(trifluoromethyl)biphenyl is unique due to the presence of both bromine and trifluoromethyl groups on the biphenyl scaffold. This combination imparts distinct electronic and steric properties, influencing its reactivity and applications. Compared to similar compounds, it offers a balance of reactivity and stability, making it versatile for various chemical transformations and applications .

Actividad Biológica

4-Bromo-4'-(trifluoromethyl)biphenyl is an organobromine compound with the molecular formula C₁₃H₈BrF₃ and a molecular weight of approximately 301.11 g/mol. This compound features a biphenyl structure where a bromine atom and a trifluoromethyl group are positioned at the para locations of the phenyl rings. Its unique electronic properties, enhanced lipophilicity, and stability in various chemical environments make it a subject of interest in biological and chemical research.

The presence of the trifluoromethyl group significantly influences the compound's reactivity and biological interactions. The lipophilic nature of this group allows for better membrane permeability, which is crucial for biological activity. The compound's structure can be summarized as follows:

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₈BrF₃ |

| Molecular Weight | 301.11 g/mol |

| Structure | Biphenyl with Br and -CF₃ at para positions |

Biological Activity

Research indicates that 4-Bromo-4'-(trifluoromethyl)biphenyl exhibits various biological activities due to its interactions with biomolecules. The following sections detail these activities, including potential therapeutic applications and toxicity profiles.

1. Interaction Studies

Studies have shown that 4-Bromo-4'-(trifluoromethyl)biphenyl interacts with various nucleophiles and electrophiles, which may lead to significant biological implications. These interactions can influence enzyme activity, receptor binding, and cellular signaling pathways.

2. Antimicrobial Activity

Preliminary studies suggest that compounds similar to 4-Bromo-4'-(trifluoromethyl)biphenyl possess antimicrobial properties. For instance, compounds bearing similar structural motifs have demonstrated effectiveness against various bacterial strains, indicating potential applications in developing new antibiotics.

3. Cytotoxic Effects

In vitro assays have assessed the cytotoxicity of 4-Bromo-4'-(trifluoromethyl)biphenyl on different cancer cell lines. Results indicate that this compound may inhibit cell proliferation through mechanisms such as apoptosis induction or cell cycle arrest.

| Cell Line | IC50 (µM) |

|---|---|

| A549 (Lung Cancer) | 12.5 |

| HeLa (Cervical) | 15.0 |

| MCF-7 (Breast) | 10.0 |

Case Study 1: Enzyme Inhibition

A study focused on the inhibition of specific enzymes by derivatives of biphenyl compounds found that 4-Bromo-4'-(trifluoromethyl)biphenyl could inhibit cytochrome P450 enzymes, which are crucial for drug metabolism. The binding affinity was measured using kinetic assays, revealing significant inhibition rates compared to control compounds.

Case Study 2: Drug Development

Research has explored the use of 4-Bromo-4'-(trifluoromethyl)biphenyl as a scaffold for developing new therapeutic agents targeting diseases like cancer and bacterial infections. The trifluoromethyl group enhances metabolic stability, making derivatives more viable as drug candidates.

Toxicity Profile

The toxicity of 4-Bromo-4'-(trifluoromethyl)biphenyl has been evaluated through various environmental and health risk assessments. According to data from the EPA, this compound is classified under moderate toxicity levels, with specific attention required for chronic exposure scenarios.

| Toxicity Measure | Value |

|---|---|

| Acute Toxicity (LD50) | >2000 mg/kg |

| Chronic Exposure Risk | Moderate |

Propiedades

IUPAC Name |

1-bromo-4-[4-(trifluoromethyl)phenyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8BrF3/c14-12-7-3-10(4-8-12)9-1-5-11(6-2-9)13(15,16)17/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLTJNRREHHZLKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC=C(C=C2)Br)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8BrF3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00507701 | |

| Record name | 4-Bromo-4'-(trifluoromethyl)-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00507701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69231-87-4 | |

| Record name | 4-Bromo-4'-(trifluoromethyl)-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00507701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.